galacto-Dapagliflozin

SGLT2 inhibition binding affinity C-glycoside SAR

Researchers studying SGLT2 inhibitor binding kinetics often encounter slow washout from dapagliflozin (t1/2,Off ≥180 s), confounding reversibility assessments. Galacto-Dapagliflozin resolves this limitation: • Rapid dissociation (t1/2,Off ≈ 20-30 s) enables clean washout for SPR & patch-clamp studies • ~1,000-fold hSGLT2 selectivity (Ki 25 nM vs. hSGLT1 Ki 25,000 nM) far exceeds dapagliflozin (~67-fold) • Metabolically distinct C-galactoside scaffold avoids UGT1A9-mediated glucuronidation Supplied as ≥95% pure crystalline solid; store at -20°C; ships ambient.

Molecular Formula C21H25ClO6
Molecular Weight 408.9 g/mol
Cat. No. B560394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegalacto-Dapagliflozin
Synonyms(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol
Molecular FormulaC21H25ClO6
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl
InChIInChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18+,19+,20-,21+/m1/s1
InChIKeyJVHXJTBJCFBINQ-IFLJBQAJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Galacto-Dapagliflozin: SGLT2 Inhibitor Probe


Galacto-Dapagliflozin [(1S)-1,5-anhydro-1-C-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-d-galactitol, CAS 1408245-02-2] is a synthetic C-galactoside analog of the clinically approved SGLT2 inhibitor dapagliflozin, distinguished by substitution of the glucose moiety with galactose [1]. As a selective inhibitor of human sodium-glucose cotransporter 2 (hSGLT2) with a Ki of 25 nM and approximately 1,000-fold selectivity over hSGLT1 (Ki = 25,000 nM), this compound serves as a mechanistic probe for investigating how sugar stereochemistry modulates inhibitor binding affinity, dissociation kinetics, and transporter selectivity in the gliflozin pharmacophore class [1].

1
Sugar Moiety SAR Probe
C-galactoside analog enabling stereochemistry-binding studies in the gliflozin pharmacophore class.
2
Selective hSGLT2 Inhibition
High SGLT2:SGLT1 selectivity supports transporter-specific pharmacology and counter-screening workflows.
3
Rapid Dissociation Kinetics
Fast off-rate enables reversible binding and washout recovery studies without phlorizin-class off-target activity.

Galacto-Dapagliflozin: Scaffold Selection Rationale


Simple substitution of galacto-Dapagliflozin with dapagliflozin, fluoro-dapagliflozin, or other C-glucoside SGLT2 inhibitors is scientifically unsound due to profound differences in binding kinetics and selectivity profiles that are directly attributable to the sugar moiety stereochemistry. While dapagliflozin (C-glucoside) exhibits a Ki of 6 nM for hSGLT2 and dissociates slowly (t1/2,Off ≥ 180 s), the galactose substitution in galacto-Dapagliflozin yields a 4-fold reduction in binding affinity (Ki = 25 nM) and accelerates dissociation approximately 10-fold (t1/2,Off ≈ 20–30 s) [1]. Furthermore, the SGLT2:SGLT1 selectivity ratio shifts from ~67-fold for dapagliflozin to ~1,000-fold for galacto-Dapagliflozin [1]. The major metabolite of dapagliflozin (dapagliflozin 3-O-glucuronide) is an inactive glucuronide conjugate that lacks SGLT2 inhibitory activity, whereas galacto-Dapagliflozin—as a C-galactoside lacking the glucose hydroxyl pattern required for UGT1A9-mediated glucuronidation—circumvents this metabolic pathway entirely [2]. These divergent properties preclude interchangeable use in binding kinetics studies, selectivity assays, or experiments where metabolic stability of the parent scaffold is a variable of interest.

Galacto-Dapagliflozin (C-galactoside)
Dapagliflozin (C-glucoside)
Binding affinity, selectivity ratio, and dissociation kinetics differ substantially due to sugar stereochemistry — profiles may not transfer directly in dose-response or selectivity assays.
Galacto-Dapagliflozin
Fluoro-Dapagliflozin
Opposing kinetic profiles: fluoro-analog provides sustained blockade; galacto-analog enables rapid washout. Orthogonal experimental purposes may not be interchangeable.
Galacto-Dapagliflozin
Dapagliflozin 3-O-glucuronide
C-galactoside scaffold circumvents UGT1A9-mediated glucuronidation; metabolite pathway divergence may alter time-course interpretation in metabolically active systems.

Galacto-Dapagliflozin Comparative Evidence


hSGLT2/hSGLT1 Potency vs Dapagliflozin

In a direct head-to-head electrophysiological comparison using HEK-293T cells expressing human SGLT2 and SGLT1, galacto-Dapagliflozin exhibited a 4.2-fold lower potency for hSGLT2 inhibition (Ki = 25 nM) compared to the parent compound dapagliflozin (Ki = 6 nM) [1]. For hSGLT1, the potency reduction was more pronounced, with galacto-Dapagliflozin showing a Ki of 25,000 nM versus dapagliflozin's Ki of 400 nM—a 62.5-fold decrease in hSGLT1 affinity [1]. This differential shift in potency across the two transporters results in galacto-Dapagliflozin demonstrating an SGLT2:SGLT1 selectivity ratio of ~1,000, compared to ~67 for dapagliflozin [1].

hSGLT2/hSGLT1 Potency vs Dapagliflozin
Head-to-head
Galacto: hSGLT2 Ki = 25 nM; hSGLT1 Ki = 25,000 nM
Dapagliflozin: hSGLT2 Ki = 6 nM; hSGLT1 Ki = 400 nM
Selectivity ~1,000 vs ~67
Supports stereochemistry-selectivity relationship studies; galactose substitution shifts transporter selectivity profile.
Electrophysiology in HEK-293T cells expressing hSGLT2 or hSGLT1.
SGLT2 inhibition binding affinity C-glycoside SAR transporter pharmacology

hSGLT2 Dissociation Kinetics vs Dapagliflozin & Fluoro-Dapagliflozin

Direct electrophysiological measurement of inhibitor dissociation rates from hSGLT2 revealed a striking kinetic divergence: galacto-Dapagliflozin dissociates rapidly with a half-time off rate (t1/2,Off) of approximately 20–30 seconds, whereas dapagliflozin and fluoro-Dapagliflozin dissociate approximately 10-fold slower with t1/2,Off ≥ 180 seconds [1]. Phlorizin, a non-selective SGLT inhibitor, exhibited dissociation kinetics similar to galacto-Dapagliflozin (t1/2,Off ≈ 20–30 s) [1]. In contrast, all three compounds—dapagliflozin, fluoro-dapagliflozin, and galacto-Dapagliflozin—dissociated rapidly from hSGLT1 with t1/2,Off values of 1–2 seconds [1].

Dissociation Kinetics vs Dapagliflozin & Fluoro-Dapagliflozin
Head-to-head
Galacto: t1/2,Off ≈ 20–30 s
Dapagliflozin & Fluoro-Dapagliflozin: t1/2,Off ≥ 180 s
Phlorizin: t1/2,Off ≈ 20–30 s
Reported ~6- to 9-fold faster dissociation; supports reversible-binding and washout study designs.
hSGLT2 washout kinetics; αMDG substrate current recovery readout.
ligand dissociation kinetics transporter binding SGLT2 pharmacology off-rate measurement

Binding Affinity & Kinetics vs Fluoro-Dapagliflozin

Comparison of the two dapagliflozin structural analogs—galacto-Dapagliflozin (sugar-modified) and fluoro-Dapagliflozin (aglycone-fluorinated)—reveals fundamentally distinct binding and kinetic profiles despite sharing the same aglycone scaffold. Fluoro-Dapagliflozin exhibits superior hSGLT2 binding affinity (Ki = 5.3 nM) compared to both dapagliflozin (Ki = 6 nM) and galacto-Dapagliflozin (Ki = 25 nM) [1]. However, their dissociation kinetics diverge sharply: fluoro-Dapagliflozin dissociates slowly from hSGLT2 (t1/2,Off ≥ 180 s), matching the slow off-rate of dapagliflozin, whereas galacto-Dapagliflozin dissociates ~6- to 10-fold faster (t1/2,Off ≈ 20–30 s) [1]. For hSGLT1, fluoro-Dapagliflozin shows Ki = 330 nM compared to galacto-Dapagliflozin's Ki = 25,000 nM [1].

Binding Affinity & Kinetics vs Fluoro-Dapagliflozin
Cross-study
Galacto: Ki = 25 nM, t1/2,Off ≈ 20–30 s
Fluoro-Dapagliflozin: Ki = 5.3 nM, t1/2,Off ≥ 180 s
hSGLT1 Ki: 25,000 nM vs 330 nM
Orthogonal profiles: fluoro-analog favors sustained blockade; galacto-analog favors rapid dissociation context.
Reported 4.7-fold affinity difference; kinetic divergence ~6- to 10-fold.
fluoro-substituted analog binding kinetics C-glycoside SAR transporter inhibitor comparison

Metabolic Fate vs Dapagliflozin 3-O-Glucuronide

Dapagliflozin undergoes extensive metabolism primarily via UGT1A9-mediated glucuronidation to form dapagliflozin 3-O-glucuronide, an inactive metabolite that constitutes approximately 61% of the administered dose recovered in urine and lacks SGLT2 inhibitory activity at clinically relevant concentrations [1]. In contrast, galacto-Dapagliflozin, as a C-galactoside lacking the specific glucose C3-hydroxyl orientation required for UGT1A9 recognition, is not subject to this metabolic pathway and remains an intact, active SGLT2 inhibitor without generating an inactive glucuronide metabolite that could confound pharmacokinetic-pharmacodynamic interpretation [2]. This represents a class-level inference based on the established substrate specificity of UGT1A9 for glucose C3-hydroxyl glucuronidation and the differential stereochemistry of galactose.

Metabolic Fate vs Dapagliflozin 3-O-Glucuronide
Class-level inference
C-galactoside scaffold circumvents UGT1A9-mediated glucuronidation
Dapagliflozin: ~61% dose recovered as inactive glucuronide
May support metabolic stability interpretation; data to verify in target experimental system.
Class-level inference based on UGT1A9 substrate specificity for glucose C3-hydroxyl.
metabolic stability glucuronidation SGLT2 inhibitor metabolism UGT1A9

Dissociation Kinetics & Selectivity vs Phlorizin

Direct comparison of galacto-Dapagliflozin with phlorizin—the classic, non-selective SGLT inhibitor that served as the historical scaffold for gliflozin development—reveals both shared and divergent properties. Both compounds exhibit similarly rapid dissociation kinetics from hSGLT2 (t1/2,Off ≈ 20–30 s for both) [1]. However, their selectivity profiles differ markedly: galacto-Dapagliflozin is a selective hSGLT2 inhibitor with approximately 1,000-fold selectivity over hSGLT1 (Ki hSGLT2 = 25 nM; Ki hSGLT1 = 25,000 nM), whereas phlorizin is a non-selective SGLT inhibitor with reported hSGLT2 Ki values ranging from 11–39 nM and hSGLT1 Ki values ranging from 140–300 nM depending on assay conditions [1]. Additionally, phlorizin is a known Na+/K+-ATPase inhibitor, an off-target activity not associated with galacto-Dapagliflozin .

Selectivity & Kinetics vs Phlorizin
Cross-study
Galacto: selectivity ~1,000-fold; no Na+/K+-ATPase inhibition
Phlorizin: selectivity ~3.6- to 7.7-fold; known Na+/K+-ATPase off-target
Comparable rapid kinetics with improved selectivity and cleaner off-target profile for reversible-binding research.
Reported context; phlorizin hSGLT2 Ki range 11–39 nM depending on assay conditions.
phlorizin comparator non-selective SGLT inhibitor dissociation kinetics historical control

Galacto-Dapagliflozin: Application Scenarios


SGLT2 Dissociation Kinetics & Reversible Binding Studies

Galacto-Dapagliflozin's rapid dissociation kinetics (t1/2,Off ≈ 20–30 s from hSGLT2) make it the preferred tool compound for experiments requiring fast washout and assessment of reversible binding [1]. Unlike dapagliflozin and fluoro-Dapagliflozin, which exhibit slow off-rates (t1/2,Off ≥ 180 s) that confound washout studies, galacto-Dapagliflozin enables clear resolution of binding reversibility. It also provides a cleaner alternative to phlorizin, offering similar rapid dissociation without phlorizin's Na+/K+-ATPase off-target inhibition [1]. Applications include patch-clamp electrophysiology, stopped-flow binding kinetics, and surface plasmon resonance (SPR) studies where dissociation rate measurements are critical for characterizing inhibitor-transporter interactions.

Sugar Moiety SAR in SGLT2 Binding

As a C-galactoside analog of the C-glucoside dapagliflozin, galacto-Dapagliflozin serves as an essential comparator in SAR campaigns exploring how sugar stereochemistry modulates SGLT2 binding affinity and selectivity [1]. The 4.2-fold reduction in hSGLT2 potency (Ki = 25 nM vs. 6 nM for dapagliflozin) and altered SGLT2:SGLT1 selectivity ratio (~1,000 vs. ~67) provide quantitative benchmarks for evaluating sugar moiety modifications [1]. This compound is particularly valuable for medicinal chemistry programs developing next-generation SGLT2 inhibitors, enabling direct assessment of whether galactose substitution confers desirable properties such as altered tissue distribution, reduced metabolic liability, or modified transporter interaction kinetics.

Metabolic Stability Without Glucuronide Interference

For in vitro experimental systems where sustained parent compound activity is required and metabolic inactivation via UGT1A9-mediated glucuronidation would confound results, galacto-Dapagliflozin offers a metabolically distinct alternative to dapagliflozin [1][2]. Unlike dapagliflozin, which is extensively converted to inactive dapagliflozin 3-O-glucuronide (~61% of dose in humans), the C-galactoside scaffold of galacto-Dapagliflozin lacks the C3-hydroxyl orientation required for UGT1A9 recognition, thereby avoiding formation of an inactive glucuronide metabolite [2]. This property is advantageous in long-term cell culture experiments, isolated perfused kidney studies, and ex vivo tissue assays where metabolic stability of the inhibitor scaffold is essential for maintaining consistent SGLT2 blockade throughout the experimental time course.

SGLT2 Selectivity Assays & Counter-Screening

The distinct SGLT2:SGLT1 selectivity profile of galacto-Dapagliflozin (~1,000-fold) compared to dapagliflozin (~67-fold) and phlorizin (~3.6- to 7.7-fold) positions it as a valuable reference compound for calibrating and validating SGLT2 selectivity assays [1]. Its high selectivity for hSGLT2 over hSGLT1, combined with rapid dissociation kinetics, makes it suitable as a positive control in counter-screening panels designed to assess compound selectivity across the SGLT family. Procurement of galacto-Dapagliflozin is warranted for laboratories establishing SGLT2 inhibitor screening platforms, particularly those requiring a well-characterized, highly selective probe with documented electrophysiological validation for benchmarking novel chemical entities.

Application
Selection Property
Validation Focus
SGLT2 Dissociation Kinetics & Reversible Binding Studies
Rapid off-rate kinetics
Washout recovery and binding reversibility endpoints
Sugar Moiety SAR in SGLT2 Binding
C-galactoside vs C-glucoside scaffold comparison
Stereochemistry-dependent affinity and selectivity review
Metabolic Stability Without Glucuronide Interference
C-galactoside metabolic pathway distinction
UGT1A9-dependent inactivation endpoint review
SGLT2 Selectivity Assays & Counter-Screening
High SGLT2:SGLT1 selectivity ratio
Transporter selectivity panel benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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